5-(Bicycloheptenyl)triethoxysilane
Overview
Description
5-(Bicycloheptenyl)triethoxysilane is an organosilicon compound with the molecular formula C13H24O3Si. It is a clear, colorless to almost colorless liquid that is sensitive to hydrolysis. This compound is primarily used as a coupling agent, facilitating the bonding between organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bicycloheptenyl)triethoxysilane typically involves the reaction of bicycloheptene with triethoxysilane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a platinum-based catalyst, to facilitate the hydrosilylation process. The reaction conditions include maintaining a temperature range of 50-100°C and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5-(Bicycloheptenyl)triethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Hydrosilylation: Reacts with alkenes or alkynes in the presence of a catalyst to form organosilicon compounds
Common Reagents and Conditions
Hydrolysis: Water, often in the presence of an acid or base catalyst.
Condensation: Silanols, under acidic or basic conditions.
Hydrosilylation: Platinum-based catalysts, alkenes, or alkynes.
Major Products
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Hydrosilylation: Various organosilicon compounds depending on the alkene or alkyne used.
Scientific Research Applications
5-(Bicycloheptenyl)triethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and biosensors.
Medicine: Utilized in drug delivery systems to improve the compatibility and efficacy of pharmaceutical compounds.
Industry: Applied in the production of advanced materials, coatings, and adhesives
Mechanism of Action
The primary mechanism of action of 5-(Bicycloheptenyl)triethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is achieved through the hydrolysis of the ethoxy groups to form silanols, which can then condense with hydroxyl groups on surfaces to form stable siloxane bonds. This property makes it an effective coupling agent, enhancing the mechanical and chemical properties of composite materials .
Comparison with Similar Compounds
Similar Compounds
Tetraethoxysilane (TEOS): Used in the production of silica and silicate glasses.
Hexaethoxydisiloxane (HEDS): Forms cyclic siloxanes upon hydrolysis.
Octaethoxytrisiloxane (OETS): Forms various cyclic siloxanes upon hydrolysis.
Uniqueness
5-(Bicycloheptenyl)triethoxysilane is unique due to its bicyclic structure, which imparts specific steric and electronic properties that enhance its reactivity and effectiveness as a coupling agent. This makes it particularly useful in applications requiring strong and durable bonds between dissimilar materials .
Properties
IUPAC Name |
[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-triethoxysilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3Si/c1-4-14-17(15-5-2,16-6-3)13-10-11-7-8-12(13)9-11/h7-8,11-13H,4-6,9-10H2,1-3H3/t11-,12+,13?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKDWDAAEFGBAC-LAGVYOHYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1CC2CC1C=C2)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](C1C[C@@H]2C[C@H]1C=C2)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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